molecular formula C15H20F2N2O3 B14931809 4-(difluoromethoxy)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Katalognummer: B14931809
Molekulargewicht: 314.33 g/mol
InChI-Schlüssel: BQRZRKQKLMXBPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoromethoxy and methoxy groups, along with a piperidyl moiety. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the difluoromethoxy and methoxy groups. The final step involves the attachment of the piperidyl moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions can be employed to streamline the process and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzamide core.

Wissenschaftliche Forschungsanwendungen

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-N-(1-methyl-4-piperidyl)benzamide
  • 3-methoxy-N-(1-methyl-4-piperidyl)benzamide
  • 4-(difluoromethoxy)-N-(1-methyl-4-piperidyl)benzamide

Uniqueness

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it a valuable subject for further research .

Eigenschaften

Molekularformel

C15H20F2N2O3

Molekulargewicht

314.33 g/mol

IUPAC-Name

4-(difluoromethoxy)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C15H20F2N2O3/c1-19-7-5-11(6-8-19)18-14(20)10-3-4-12(22-15(16)17)13(9-10)21-2/h3-4,9,11,15H,5-8H2,1-2H3,(H,18,20)

InChI-Schlüssel

BQRZRKQKLMXBPL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.